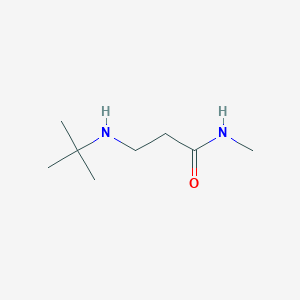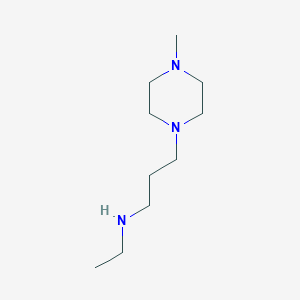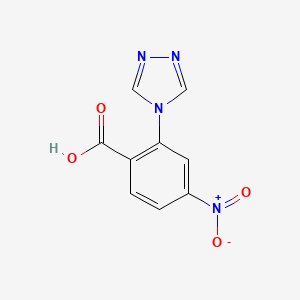
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
Overview
Description
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline (NDPTA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a derivative of aniline, an aromatic amine, and is a colorless, water-soluble liquid with a sweet, pungent odor. NDPTA is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in the production of polymers. It is also used in the production of pharmaceuticals, dyes, and other organic compounds. NDPTA has been studied extensively in recent years due to its potential applications in a wide range of scientific fields.
Scientific Research Applications
1. Visible-light-promoted Radical C-H Trifluoromethylation
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, a trifluoromethyl-substituted aniline, is used in visible-light-induced radical trifluoromethylation. This process involves Togni reagent and produces fluorine-containing molecules and heterocyclic compounds, providing an economical route to trifluoromethylated free anilines (Xie et al., 2014).
2. Preparation and Chemistry of 2,2-dimethyl-1,2-dihydroquinolines
The cyclization of N-(1,1-dimethylpropargyl) anilines, including compounds related to N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This process is significant for synthesizing heterocyclic ring compounds with various applications (Williamson & Ward, 2005).
3. Silver(I)-Catalyzed N-Trifluoroethylation
Silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane are employed for N-trifluoroethylation of anilines. This method is important for producing trifluoroethyl imidates, showcasing the utility of anilines in organic synthesis (Luo et al., 2015).
4. Development of Tetrylenes Chelated by Hybrid Amido-amino Ligand
Anilines substituted with various moieties, including structures akin to N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, are used to develop tetrylenes chelated by hybrid amido-amino ligands. These compounds have potential applications in material sciences (Vaňkátová et al., 2011).
5. Synthesis of Electron Transport Materials
N-(Nitrofluorenylidene)anilines, which may involve structures similar to N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, are synthesized for use as electron transport materials in positive charge electrophotography. These compounds exhibit stability and efficiency in electrophotographic processes (Matsui et al., 1993).
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-5-9(7-10)12(13,14)15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQHZTYHDQQGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651277 | |
| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |
CAS RN |
887590-46-7 | |
| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)






![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)